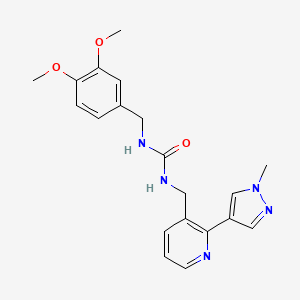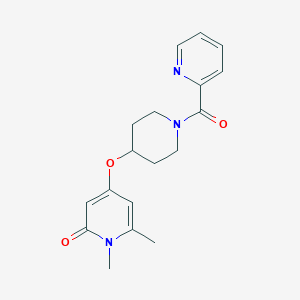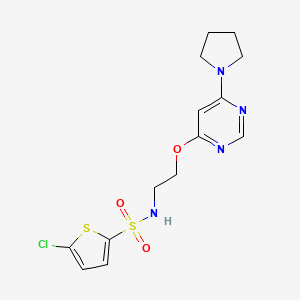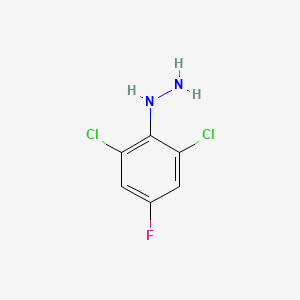![molecular formula C10H16Cl2N2 B2742520 [1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride CAS No. 1439898-09-5](/img/structure/B2742520.png)
[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride” is a chemical compound with the molecular formula C10H15ClN2 . It is intended for research use only and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular weight of “this compound” is 235.15. The InChI code for this compound is 1S/C9H12N2/c10-7-9(3-4-9)8-2-1-5-11-6-8/h1-2,5-6H,3-4,7,10H2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been utilized in the synthesis and characterization of heterocyclic Schiff bases, which are explored for their potential anticonvulsant activities. Studies have shown the synthesis through condensation reactions, highlighting the structural confirmation via spectroscopy and demonstrating the efficacy of some derivatives in seizures protection models (Pandey & Srivastava, 2011).
Catalytic and Biological Activities
Research into diiron(III) complexes featuring tridentate 3N ligands, including variations of the compound, indicates their use as functional models for methane monooxygenases. This demonstrates the effect of capping ligands on the hydroxylation of alkanes, showing potential in selective hydroxylation catalysis with implications for industrial and environmental chemistry (Sankaralingam & Palaniandavar, 2014).
Chemical Properties and Applications
The compound's derivatives have been incorporated into palladacycles, showing catalytic activities and selectivity in reactions. This research points towards its utility in developing catalysts for organic transformations, such as C–H bond activation and polymerization processes, with implications for material science and synthetic chemistry (Roffe et al., 2016).
Drug Discovery and Development
In the field of drug discovery, derivatives of the compound have been explored for antiviral activities, particularly against influenza A virus. This suggests its potential as a scaffold for developing new antiviral agents, contributing to pharmaceutical research and virology (Kolocouris et al., 1994).
Coordination Chemistry and Material Science
Research into coordination polymers and molecular boxes using chelating and bridging ligands, including derivatives of this compound, has provided insights into self-assembly processes. This has implications for material science, particularly in the development of new materials with potential applications in sensing, catalysis, and nanotechnology (Tabatabaei et al., 2015).
Safety and Hazards
The safety data sheet for “[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride” suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
[1-(pyridin-3-ylmethyl)cyclopropyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-8-10(3-4-10)6-9-2-1-5-12-7-9;;/h1-2,5,7H,3-4,6,8,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMUFXYRPXMUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CN=CC=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Methyl-7-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2742439.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2742441.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2742443.png)
![5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742444.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2742447.png)
![5-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2742448.png)
![2-(1H-indol-3-ylsulfanyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2742450.png)
![6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2742451.png)
![6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2742456.png)

